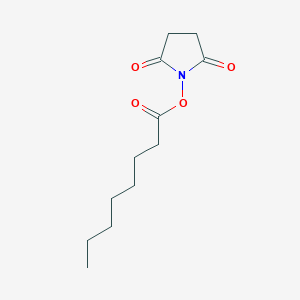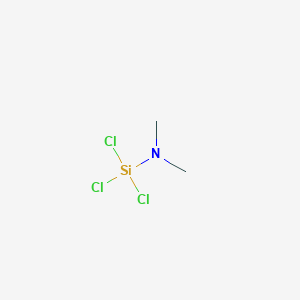
2,5-Dioxopyrrolidin-1-YL octanoate
Overview
Description
- 2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound studied in various contexts, including synthesis and incorporation into other compounds for diverse applications.
Synthesis Analysis
- The synthesis process of compounds similar to 2,5-Dioxopyrrolidin-1-YL octanoate often involves complex chemical reactions and precise conditions. For example, Kvaernø and Wengel (2001) describe the synthesis of a novel bicyclic nucleoside analogue, highlighting the intricate steps involved in such processes (Kvaernø & Wengel, 2001).
Molecular Structure Analysis
- Detailed molecular structure analyses are crucial for understanding the properties of compounds like 2,5-Dioxopyrrolidin-1-YL octanoate. Studies like that of Kuhn, Al-Sheikh, and Steimann (2003) provide insights into the molecular structures of related compounds (Kuhn et al., 2003).
Chemical Reactions and Properties
- Chemical reactions and properties of 2,5-Dioxopyrrolidin-1-YL octanoate-related compounds are diverse and complex. The work of Valente et al. (2009) on the synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols provides an example of the type of chemical reactions these compounds undergo (Valente et al., 2009).
Physical Properties Analysis
- Understanding the physical properties of such compounds is essential for their application in various fields. The synthesis and structural studies by Yao et al. (2013) on uracil derivatives provide insight into the physical characteristics of similar compounds (Yao et al., 2013).
Scientific Research Applications
Preparation of Eliglustat
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2,5-Dioxopyrrolidin-1-YL octanoate” is used in the preparation of eliglustat, a drug used for the long-term treatment of Gaucher’s disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of eliglustat, which has been approved for medical use .
Synthesis of New Anticonvulsants
- Scientific Field : Medicinal Chemistry
- Application Summary : “2,5-Dioxopyrrolidin-1-YL octanoate” has been used in the synthesis of new anticonvulsants .
- Methods of Application : Amines A1 and A2 were obtained via reduction of commercially available nitriles using the solid LiAlH4 as a reductive agent .
Safety And Hazards
The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL octanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















